molecular formula C27H18O6 B1504544 1,3,5-Tri(3-carboxyphenyl)benzene CAS No. 358733-02-5

1,3,5-Tri(3-carboxyphenyl)benzene

Cat. No. B1504544
M. Wt: 438.4 g/mol
InChI Key: SXGSTTJNKYIOOF-UHFFFAOYSA-N
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Description

1,3,5-Tri(3-carboxyphenyl)benzene, also known as H3BTB, is a star-shaped two-dimensional molecule that forms a self-assembled monolayer (SAM) on a variety of substrates . It is used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis .


Synthesis Analysis

The synthesis of 1,3,5-Tri(3-carboxyphenyl)benzene involves the use of a tritopic bridging ligand, H3BTB, which is functionalized to create a porous polyoxometalate-based metal–organic framework (POMOF) . This process involves replacing the metal ions (or metal clusters) in routine MOFs with size-matched polyoxoanions .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tri(3-carboxyphenyl)benzene is represented by the empirical formula C27H18O6 . It is a complex structure that involves the combination of well-defined crystalline structures, high surface area, and regular and tunable cavities .


Chemical Reactions Analysis

The chemical reactions involving 1,3,5-Tri(3-carboxyphenyl)benzene are primarily associated with its role as a tritopic bridging ligand in the creation of MOFs . It has been reported to exhibit effective catalytic activity towards bromate reduction .


Physical And Chemical Properties Analysis

1,3,5-Tri(3-carboxyphenyl)benzene is a solid substance with a melting point of 322-327 °C . It has an assay of ≥98% and contains ≤20 wt. % solvent .

Safety And Hazards

1,3,5-Tri(3-carboxyphenyl)benzene can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

The future directions for 1,3,5-Tri(3-carboxyphenyl)benzene involve its potential usage in gas storage, gas separation, and catalysis . There is also interest in replacing the metal ions (or metal clusters) in routine MOFs with size-matched polyoxoanions to construct POM-based MOF materials .

properties

IUPAC Name

3-[3,5-bis(3-carboxyphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O6/c28-25(29)19-7-1-4-16(10-19)22-13-23(17-5-2-8-20(11-17)26(30)31)15-24(14-22)18-6-3-9-21(12-18)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGSTTJNKYIOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C3=CC(=CC=C3)C(=O)O)C4=CC(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697852
Record name 3-[3,5-bis(3-carboxyphenyl)phenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri(3-carboxyphenyl)benzene

CAS RN

358733-02-5
Record name 3-[3,5-bis(3-carboxyphenyl)phenyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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